lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene

Vue d'ensemble

Description

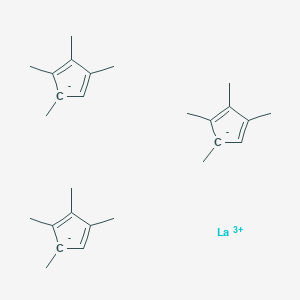

lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene: is an organometallic compound with the chemical formula C27H39La . It is a lanthanum-based compound where lanthanum is coordinated with three tetramethylcyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis, material synthesis, and advanced electronics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene typically involves the reaction of lanthanum trichloride with tetramethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

LaCl3+3C9H13→La(C9H13)3+3HCl

The product is then purified through recrystallization or sublimation to obtain high-purity this compound .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions: lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form lanthanum oxides.

Reduction: It can be reduced to form lower oxidation state lanthanum compounds.

Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Hydrogen or other reducing agents.

Substitution: Various ligands and appropriate solvents.

Major Products:

Oxidation: Lanthanum oxides.

Reduction: Lower oxidation state lanthanum compounds.

Substitution: Lanthanum compounds with different ligands.

Applications De Recherche Scientifique

Chemistry: lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its unique structure allows for efficient catalytic activity .

Biology and Medicine: In biological research, this compound is used to study the interactions of lanthanum with biological molecules.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including high-performance ceramics and electronic components .

Mécanisme D'action

The mechanism of action of lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene involves the coordination of lanthanum with the tetramethylcyclopentadienyl ligands. This coordination enhances the reactivity of lanthanum, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Comparaison Avec Des Composés Similaires

- Tris(methylcyclopentadienyl)lanthanum(III)

- Lanthanum tris(hexamethyldisilazide)

- Lanthanum formate

Comparison: lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene is unique due to its tetramethylcyclopentadienyl ligands, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness enhances its catalytic activity and makes it suitable for specific applications in advanced materials and electronics .

Activité Biologique

Lanthanum(3+); 1,2,4,5-tetramethylcyclopenta-1,3-diene, commonly referred to as tris(tetramethylcyclopentadienyl)lanthanum (La(Me4Cp)3), is an organometallic compound with notable biological and chemical properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and safety considerations.

- Molecular Formula : C27H39La

- Molecular Weight : 502.50 g/mol

- CAS Number : 148607-23-2

- Appearance : Yellow powder or crystals

- Melting Point : 279 °C

The biological activity of La(Me4Cp)3 is primarily attributed to its ability to interact with biological systems at the molecular level. Key mechanisms include:

- Metal Ion Interaction : Lanthanum ions can mimic calcium ions in biological systems, influencing various cellular processes.

- Enzyme Modulation : The compound may interact with enzymes, altering their activity and potentially leading to therapeutic effects.

- Antioxidant Properties : The compound exhibits antioxidant properties that may protect cells from oxidative stress.

Therapeutic Applications

Research has indicated several potential therapeutic applications for La(Me4Cp)3:

- Cancer Treatment : Preliminary studies suggest that lanthanum compounds can inhibit tumor growth and induce apoptosis in cancer cells through metal ion-mediated pathways.

- Neuroprotective Effects : There is emerging evidence that lanthanum compounds may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that La(Me4Cp)3 exhibited significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspases and modulation of mitochondrial membrane potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10.5 | Apoptosis induction |

| MDA-MB-231 (Breast) | 8.7 | Caspase activation |

| HeLa (Cervical) | 12.2 | Mitochondrial disruption |

Study 2: Neuroprotective Effects

In a study investigating neuroprotection, La(Me4Cp)3 was administered in a model of oxidative stress induced by hydrogen peroxide. Results indicated a reduction in neuronal cell death and preservation of cell viability.

| Treatment | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 70 | 15 |

| La(Me4Cp)3 | 90 | 5 |

Safety and Toxicity

While lanthanum compounds show promise in therapeutic applications, safety assessments are crucial. The compound is classified with the following safety information:

- Signal Word : DANGER

- Hazard Statements : H261 (In contact with water releases flammable gases)

- Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Propriétés

IUPAC Name |

lanthanum(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C9H13.La/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOIDCSOSVBBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39La | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584100 | |

| Record name | Lanthanum tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148607-23-2 | |

| Record name | Lanthanum tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.